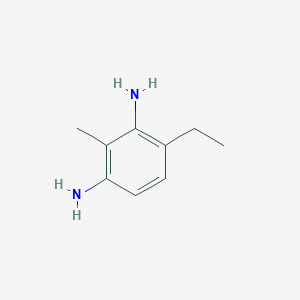
Ethylmethylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at positions 1 and 3, along with ethyl and methyl substituents at positions 4 and 2, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmethylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-ethyl-2-methyltoluene, followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethylmethylbenzene-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions relative to the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethylmethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of Ethylmethylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. In medicinal chemistry, the compound’s ability to interact with enzymes and receptors is of particular interest, as it can modulate biological processes and potentially lead to therapeutic effects.
Comparación Con Compuestos Similares
4-Methyl-1,2-benzenediamine: Similar structure but lacks the ethyl group.
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Similar structure but with amino groups at different positions.
Uniqueness: Ethylmethylbenzene-1,3-diamine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
151391-30-9 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-ethyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
Clave InChI |
YBDWNQKQXGUAOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
SMILES canónico |
CCC1=C(C(=C(C=C1)N)C)N |
Key on ui other cas no. |
68966-84-7 |
Sinónimos |
1,3-Benzenediamine,4-ethyl-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















